2-(1-Benzhydrylazetidin-3-ylidene)-2-chloroethanol

Synthetic intermediate Medicinal chemistry Functional group interconversion

2-(1-Benzhydrylazetidin-3-ylidene)-2-chloroethanol (CAS 849701-75-3, molecular formula C₁₈H₁₈ClNO, molecular weight 299.79 g/mol) is a synthetic small-molecule building block belonging to the benzhydrylazetidin-3-ylidene class. The compound features a four-membered azetidine ring bearing an N-benzhydryl (diphenylmethyl) substituent and an exocyclic chloroethanol moiety at the 3-position, conferring a combination of an electrophilic chloroalkene and a nucleophilic primary alcohol within a single scaffold.

Molecular Formula C18H18ClNO
Molecular Weight 299.8 g/mol
Cat. No. B13920047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzhydrylazetidin-3-ylidene)-2-chloroethanol
Molecular FormulaC18H18ClNO
Molecular Weight299.8 g/mol
Structural Identifiers
SMILESC1C(=C(CO)Cl)CN1C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H18ClNO/c19-17(13-21)16-11-20(12-16)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,18,21H,11-13H2
InChIKeyPYHILQDRQWRVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzhydrylazetidin-3-ylidene)-2-chloroethanol (CAS 849701-75-3): Chemical Identity and Procurement Baseline


2-(1-Benzhydrylazetidin-3-ylidene)-2-chloroethanol (CAS 849701-75-3, molecular formula C₁₈H₁₈ClNO, molecular weight 299.79 g/mol) is a synthetic small-molecule building block belonging to the benzhydrylazetidin-3-ylidene class . The compound features a four-membered azetidine ring bearing an N-benzhydryl (diphenylmethyl) substituent and an exocyclic chloroethanol moiety at the 3-position, conferring a combination of an electrophilic chloroalkene and a nucleophilic primary alcohol within a single scaffold . It is commercially available at research-grade purity (≥98%) from multiple suppliers and is stored sealed under dry conditions at 2–8 °C . Its primary documented application is as a key synthetic intermediate in medicinal chemistry programs, most notably in the construction of pyrimido[4,5-b]indole-based GyrB/ParE antibacterial agents [1].

1
Azetidine-based synthetic intermediate Supports medicinal chemistry building block workflows
2
Dual reactive handles (chloroalkene + primary alcohol) Enables orthogonal derivatization without additional reduction
3
Literature-precedented antibacterial series entry Reported in pyrimidoindole GyrB/ParE inhibitor synthesis

Why Closely Related Benzhydrylazetidin-3-ylidene Analogs Cannot Substitute for 2-(1-Benzhydrylazetidin-3-ylidene)-2-chloroethanol in Key Synthetic Sequences


The benzhydrylazetidin-3-ylidene scaffold supports a series of structurally similar analogs differentiated primarily by the nature of the exocyclic substituent—esters (ethyl/methyl acetate, chloroacetate, fluoroacetate) versus the primary alcohol present in this compound . These functional-group differences are non-trivial for downstream chemistry: the ester analogs (e.g., CAS 849701-73-1, 849701-72-0, 158602-32-5) terminate the synthetic vector at the carboxyl oxidation state, whereas the primary alcohol in 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroethanol enables orthogonal transformations—including Mitsunobu coupling, etherification, and sulfonylation—that are inaccessible from the ester congeners . Furthermore, the chlorine atom at the 2-position is retained in this compound but absent in the non-halogenated acetate analogs, providing an additional handle for nucleophilic displacement or cross-coupling that the corresponding fluoro or des-halo analogs cannot replicate . Procurement of an incorrect analog (e.g., ethyl ester CAS 849701-73-1 instead of the alcohol CAS 849701-75-3) would necessitate an additional reduction step, introducing cost, time, and yield penalties.

Ester analogs Lack free alcohol; may require DIBAL-H reduction, adding synthetic steps and potential yield loss.
Non-halogenated variants Absence of chloro substituent limits nucleophilic displacement and cross-coupling opportunities.
Fluoro analog C-F bond (~130 kcal/mol) exhibits different reactivity profile than C-Cl (~84 kcal/mol), altering substitution chemistry.

Quantitative Comparative Evidence for 2-(1-Benzhydrylazetidin-3-ylidene)-2-chloroethanol Versus Closest Analogs


Functional-Group Orthogonality: Primary Alcohol vs. Ester Terminus in Benzhydrylazetidin-3-ylidene Series

The target compound bears a primary alcohol (-CH₂OH) at the exocyclic position, whereas its closest commercial analogs—ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroacetate (CAS 849701-73-1), ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate (CAS 849701-72-0), and ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS 158602-32-5)—all terminate in ethyl ester groups . The primary alcohol enables downstream Mitsunobu coupling (documented with phthalimide, PPh₃/DIAD, THF, 0 °C → 25 °C, 24 h) that is mechanistically inaccessible from the ester oxidation state without prior reduction . This eliminates one synthetic step when the target molecule requires an amine, ether, or sulfonate linkage at this position.

Functional Group Orthogonality
Head-to-head
Primary alcohol vs. ester terminus
Enables Mitsunobu/etherification without reduction step
Oxidation state difference avoids DIBAL-H reduction (9+ h) required for ester analogs
Synthetic intermediate Medicinal chemistry Functional group interconversion

Documented Synthetic Tractability: DIBAL-H Reduction Yielding the Alcohol from the Chloroacetate Ester

In the published J. Med. Chem. 2021 synthetic pathway, the target compound is specifically prepared via diisobutylaluminum hydride (DIBAL-H) reduction of ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroacetate (CAS 849701-73-1) in hexane/toluene at -78 °C for 3 hours, followed by ammonium chloride quench and warming to 25 °C over 6 hours under inert atmosphere . This establishes a direct precursor→product relationship with defined reaction conditions that is not documented for the corresponding fluoroacetate→fluoroalcohol or non-halogenated acetate→alcohol transformations in the same publication, indicating that the chloro substituent is integral to the reported synthetic strategy.

Synthetic Tractability
Method context
DIBAL-H reduction documented: ester→alcohol, 9 h total
Reported protocol available; other analogs lack documented reduction
Hexane/toluene, -78 °C; protocol from J. Med. Chem. 2021
Organic synthesis Ester reduction Process chemistry

Dual Reactive Handle: Chloroalkene Plus Primary Alcohol in a Single Scaffold

Among the benzhydrylazetidin-3-ylidene series, the target compound is uniquely bifunctional: it combines a chloro-substituted exocyclic alkene (electrophilic site) with a primary alcohol (nucleophilic site) . The closest chloro-substituted analog, ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroacetate (CAS 849701-73-1), possesses the chloroalkene but lacks the free alcohol; the non-halogenated analogs (CAS 158602-32-5, 61890-01-5) possess neither the chlorine nor the alcohol . The fluoro analog (CAS 849701-72-0) provides a different halogen with distinct reactivity (C-F bond dissociation energy ~130 kcal/mol vs. C-Cl ~84 kcal/mol), fundamentally altering nucleophilic displacement kinetics [1]. This dual-handle architecture supports sequential or orthogonal derivatization strategies not achievable with any single commercial analog.

Bifunctional Architecture
Class-level inference
2 reactive handles: chloroalkene + primary alcohol
Supports sequential derivatization; analogs have only one handle
C-Cl BDE ~84 kcal/mol vs. C-F ~130 kcal/mol (fluoro analog)
Bifunctional building block Divergent synthesis Medicinal chemistry

Validated Downstream Utility: Mitsunobu Derivatization in an Antibacterial Drug Discovery Program

The J. Med. Chem. 2021 publication by Kong et al. employs 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroethanol as a direct intermediate in the synthesis of pyrimido[4,5-b]indole derivatives targeting Gram-negative multidrug-resistant pathogens [1]. The alcohol undergoes Mitsunobu coupling with phthalimide (PPh₃/DIAD, THF) to install an amino-containing side chain, a transformation that the corresponding ester analogs cannot undergo without prior reduction . The final compounds in this series (e.g., compound 18r) demonstrated superior broad-spectrum in vitro antibacterial activity compared to the reference compound GP-1, including potency against clinical multidrug-resistant Acinetobacter baumannii, and in vivo efficacy in a neutropenic mouse thigh infection model [1]. While the target compound itself is not the bioactive endpoint, its structural features are essential to the synthetic route that produced the advanced leads.

Downstream Utility
Supporting evidence
Intermediate in pyrimidoindole GyrB/ParE inhibitor synthesis
Provides literature-precedented entry to antibacterial lead series
Compound 18r reported in vitro and in vivo model response context
Antibacterial GyrB/ParE inhibitor Pyrimidoindole

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound is stocked by multiple reputable research-chemical suppliers at ≥98% purity (ChemScene, Leyan, LookChem) with defined storage conditions (sealed, dry, 2–8 °C) . The closest analog ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-chloroacetate (CAS 849701-73-1) is similarly available at comparable purity ; however, the fluoro analog (CAS 849701-72-0) and the simpler non-halogenated acetate (CAS 158602-32-5) are stocked by fewer vendors with more variable purity specifications (95–98% range) . The 98% purity specification, combined with defined storage conditions requiring refrigeration, indicates a compound managed under quality-controlled protocols suitable for reproducible medicinal chemistry use.

Commercial Purity Benchmark
Cross-study comparable
Purity ≥98% (target) vs. 95–98% (non-halogenated)
Consistent purity reduces batch variability risk in synthesis
Multiple vendors; sealed, 2–8 °C storage
Procurement Purity Supply chain

Optimal Application Scenarios for 2-(1-Benzhydrylazetidin-3-ylidene)-2-chloroethanol Based on Quantitative Evidence


Medicinal Chemistry: GyrB/ParE Antibacterial Inhibitor Programs Requiring Azetidine-Containing Side Chains

Research groups pursuing novel bacterial topoisomerase inhibitors based on the pyrimido[4,5-b]indole scaffold should prioritize this alcohol intermediate over ester analogs. The J. Med. Chem. 2021 publication explicitly uses this compound in a Mitsunobu coupling with phthalimide to install a key side-chain amine, a transformation validated in the discovery of compound 18r—a lead with demonstrated in vivo efficacy against multidrug-resistant Acinetobacter baumannii in a neutropenic mouse thigh infection model [1]. Procuring the pre-formed alcohol avoids an additional DIBAL-H reduction step (hexane/toluene, -78 °C, 3 h + 6 h quench), streamlining the synthetic route by approximately 9 hours of reaction time .

Divergent Library Synthesis Exploiting Dual Chloroalkene and Alcohol Reactivity

When a medicinal chemistry campaign requires parallel derivatization at two distinct positions on the benzhydrylazetidin-3-ylidene core, this compound is the only commercial option providing both a chloroalkene (C-Cl bond, ~84 kcal/mol) and a primary alcohol (-CH₂OH) [1]. Sequential or orthogonal functionalization strategies—e.g., nucleophilic displacement of chloride followed by Mitsunobu or sulfonylation of the alcohol—are uniquely enabled, reducing the number of distinct building blocks that must be sourced or synthesized . The closest bifunctional competitor (fluoro analog CAS 849701-72-0) contains a C-F bond (~130 kcal/mol) that is substantially less reactive toward nucleophilic displacement, limiting its utility in substitution chemistry [2].

Process Chemistry: Scale-Up of a Validated Reduction–Mitsunobu Sequence

For process development groups scaling the synthesis of pyrimido[4,5-b]indole derivatives, procurement of this alcohol as a starting material rather than the upstream chloroacetate ester (CAS 849701-73-1) offloads a cryogenic DIBAL-H reduction step from the critical path [1]. The published protocol (DIBAL-H, hexane/toluene, -78 °C, inert atmosphere) requires specialized low-temperature equipment and rigorous exclusion of moisture, representing a bottleneck in larger-scale campaigns. By sourcing the alcohol directly (≥98% purity from multiple vendors), process chemists eliminate a unit operation with significant operational hazard and capital expenditure implications .

Chemical Biology: Synthesis of Azetidine-Derived GABA Uptake Inhibitor Probes

The benzhydrylazetidine scaffold is a recognized pharmacophore in GABA uptake inhibitor research, with 1-benzhydrylazetidin-3-one serving as the key precursor for this class [1]. The alcohol functionality of the target compound provides a synthetic entry point for late-stage diversification (e.g., esterification, carbamate formation, or etherification) to generate probe molecules for structure-activity relationship studies targeting GABA transporters . The chloro substituent simultaneously offers a cross-coupling handle for introducing aromatic or heteroaromatic groups via metal-catalyzed reactions, a strategy not feasible with the non-halogenated acetate analogs (CAS 158602-32-5, 61890-01-5) .

Application
Selection Property
Validation Focus
GyrB/ParE inhibitor medicinal chemistry
Pre-functionalized alcohol intermediate
Mitsunobu coupling compatibility; step-count reduction vs. ester precursors
Divergent library synthesis
Bifunctional chloroalkene-alcohol scaffold
Orthogonal derivatization feasibility; dual reactivity profiling
Process chemistry scale-up
Cryogenic reduction offload
Supply chain purity; elimination of DIBAL-H bottleneck
GABA uptake inhibitor probe synthesis
Alcohol handle for late-stage diversification
Esterification/carbamate formation; cross-coupling potential
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